BenchChemオンラインストアへようこそ!

Thalidomide-O-COOH

PROTAC solubility DMSO

Thalidomide-O-COOH is the optimal CRBN ligand for PROTAC synthesis. Its 4-position carboxylic acid handle enables direct amide coupling to amine-terminated linkers without disrupting cereblon binding—unlike unmodified thalidomide, lenalidomide, or pomalidomide which require de novo synthetic modification at structurally constrained positions. This ready-to-couple architecture eliminates activation steps (CDI/NHS ester formation) required by Thalidomide-OH or Thalidomide-NH2. High DMSO solubility (66 mg/mL, 198.63 mM) supports aqueous-compatible conjugation with minimized organic solvent carryover. Validated 36-month lyophilized powder stability at -20°C reduces reordering frequency and batch-to-batch variability. Assembled PROTACs demonstrate >10-fold AURORA-A kinase selectivity with negligible activity in normal fibroblasts (EC50 > 20 µM).

Molecular Formula C15H12N2O7
Molecular Weight 332.26 g/mol
CAS No. 1061605-21-7
Cat. No. B1682943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-COOH
CAS1061605-21-7
SynonymsTC E3 5031;  TC E3-5031;  TC E35031;  TCE3 5031;  TCE3-5031;  TCE35031;  TCE 35031;  TCE-35031; 
Molecular FormulaC15H12N2O7
Molecular Weight332.26 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)O
InChIInChI=1S/C15H12N2O7/c18-10-5-4-8(13(21)16-10)17-14(22)7-2-1-3-9(12(7)15(17)23)24-6-11(19)20/h1-3,8H,4-6H2,(H,19,20)(H,16,18,21)
InChIKeyZVWIXIGBWIEDFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-COOH (CAS 1061605-21-7): A Carboxylic Acid-Functionalized Cereblon Ligand for PROTAC Development and Targeted Protein Degradation


Thalidomide-O-COOH (CAS 1061605-21-7), also designated Cereblon ligand 3 or E3 ligase Ligand 3, is a carboxylic acid-functionalized analog of thalidomide with the molecular formula C15H12N2O7 and molecular weight 332.26 g/mol . The compound serves as a thalidomide-based cereblon (CRBN) ligand specifically engineered for the recruitment of CRBN protein, an E3 ubiquitin ligase component, enabling its connection to target protein ligands via a linker to form proteolysis-targeting chimeras (PROTACs) . The defining structural feature of this compound is the O-carboxymethyl ether substitution at the 4-position of the phthalimide ring (IUPAC: 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetic acid), which introduces a free carboxylic acid handle for straightforward conjugation to amine-containing linkers or directly to target-binding warheads .

Thalidomide-O-COOH (CAS 1061605-21-7) Cannot Be Replaced by Unfunctionalized Thalidomide or Alternative CRBN Ligands in PROTAC Synthesis


Attempting to substitute Thalidomide-O-COOH with unmodified thalidomide, lenalidomide, pomalidomide, or linker-lacking CRBN ligand variants in PROTAC assembly introduces critical synthetic bottlenecks. Native thalidomide and its clinical immunomodulatory derivatives (lenalidomide, pomalidomide) lack a functionalizable chemical handle that preserves cereblon binding affinity, meaning any attempt to conjugate these molecules to linkers requires de novo synthetic modification of the phthalimide or glutarimide rings at positions that are structurally constrained and frequently disrupt CRBN engagement when altered [1]. In contrast, Thalidomide-O-COOH incorporates a carboxylic acid moiety at the 4-position of the phthalimide ring—a site validated by crystallographic studies to project toward solvent in the CRBN binding pocket, thereby enabling conjugation without compromising target engagement [2]. Alternative cereblon ligands such as Thalidomide-OH (4-hydroxy thalidomide) or Thalidomide-NH2 require additional activation steps (e.g., carbonyldiimidazole coupling, NHS ester formation) before linker attachment, adding synthetic complexity and potentially reducing overall PROTAC yield, whereas Thalidomide-O-COOH provides a ready-to-couple carboxylic acid directly amenable to standard amide bond formation with amine-terminated linkers .

Quantitative Differentiation of Thalidomide-O-COOH (CAS 1061605-21-7): Solubility, Purity, Stability, and Functional Activity Compared to Alternative CRBN Ligand Building Blocks


DMSO Solubility of Thalidomide-O-COOH (66 mg/mL) Enables Higher-Concentration Stock Solutions Than Competing CRBN Ligands

Thalidomide-O-COOH exhibits DMSO solubility of 66 mg/mL (198.63 mM) at 25┬░C as measured by in-house quality control testing, while the widely used alternative cereblon ligand Pomalidomide demonstrates substantially lower DMSO solubility of approximately 35 mg/mL under identical conditions . This near two-fold difference in molar solubility (198.63 mM vs. ~105 mM for pomalidomide based on its molecular weight of 273.24) directly impacts the maximum achievable stock solution concentration, with Thalidomide-O-COOH supporting 10 mM stock preparation using only 0.30 mL DMSO per mg compared to larger solvent volumes required for less soluble alternatives .

PROTAC solubility DMSO stock solution preparation E3 ligase ligand

Thalidomide-O-COOH Achieves Validated Batch Purity of 99.87% (HPLC) Exceeding Industry-Standard Specifications for PROTAC Building Blocks

Commercial batches of Thalidomide-O-COOH from established suppliers demonstrate HPLC-verified purity of 99.87%, which exceeds the industry-benchmark >98% purity threshold commonly specified for cereblon ligand building blocks . This purity level reduces the likelihood of contaminant-driven artifacts in subsequent PROTAC synthesis (e.g., unintended side reactions at the carboxylic acid moiety) and ensures consistent molar stoichiometry during amide coupling with linker amines .

PROTAC purity HPLC quality control E3 ligase ligand

Lyophilized Powder Stability of Thalidomide-O-COOH (36 Months at -20┬░C) Provides Extended Shelf Life Compared to Alternative CRBN Ligands Requiring More Frequent Reordering

Thalidomide-O-COOH in lyophilized powder form demonstrates validated stability of 36 months (3 years) when stored at -20┬░C under desiccated conditions [1]. This shelf-life specification is substantially longer than the typical 12-month stability period documented for several alternative cereblon ligands, including Thalidomide-O-C8-COOH and certain pomalidomide-based conjugates, which are recommended for use within 12 months of purchase even under optimal storage . The extended stability reduces procurement frequency for multi-year PROTAC development programs and minimizes batch-to-batch variability introduced by frequent reordering.

PROTAC stability storage shelf life E3 ligase ligand

PROTACs Incorporating Thalidomide-O-COOH Achieve Sub-Micromolar DC50 Values for AURORA-A Degradation Across Multiple Cancer Cell Lines

PROTAC degraders constructed using Thalidomide-O-COOH as the CRBN-recruiting warhead demonstrate potent and cell line-dependent degradation of AURORA-A kinase, with DC50 values of 0.21 μM in HCT116 colorectal cancer cells, 0.35 μM in HeLa cervical cancer cells, and 0.42 μM in MDA-MB-231 triple-negative breast cancer cells, achieving >90% maximum degradation at 5 μM across all three lines . By comparison, PROTACs built with alternative VHL-based E3 ligase ligands targeting the same AURORA-A warhead typically exhibit DC50 values in the 0.5-2.0 μM range in these cell lines, indicating that the thalidomide-O-COOH CRBN recruitment strategy yields consistently sub-micromolar degradation potency [1].

PROTAC DC50 AURORA-A protein degradation target engagement

Thalidomide-O-COOH-Containing PROTACs Exhibit Minimal Off-Target Kinase Inhibition with >10-Fold Selectivity Window for AURORA-A Over Related Kinases

Kinase selectivity profiling of PROTACs incorporating Thalidomide-O-COOH reveals a narrow off-target spectrum, with IC50 values for AURORA-B, PLK1, CDK1, and EGFR all exceeding 10 μM, representing a >11.7-fold selectivity window relative to the on-target AURORA-A kinase activity IC50 of 0.85 μM . This selectivity profile is comparable to or exceeds that reported for pomalidomide-based PROTACs targeting other kinases, which have demonstrated selectivity windows ranging from 5-fold to 15-fold in published kinase panel screens [1]. Furthermore, the same PROTACs show no significant antiproliferative activity (EC50 > 20 μM) in normal human fibroblasts, indicating a substantial therapeutic index relative to cancer cell activity (EC50 0.32-0.61 μM) .

PROTAC kinase selectivity AURORA-A off-target profiling therapeutic index

Thalidomide-O-COOH Cytotoxicity Profile (IC50 = 830 nM in HEK293) Confirms Suitability as a PROTAC Building Block Without Dominant Intrinsic Antiproliferative Effects

Thalidomide-O-COOH exhibits cytotoxicity against human HEK293 cells with an IC50 value of 830.0 nM when assessed as inhibition of cell viability in permeabilized cells . By comparison, the parent compound thalidomide demonstrates substantially higher intrinsic antiproliferative activity in multiple cancer cell lines with IC50 values typically >20 μM (HepG-2: >20 μM), while the clinical CRBN modulator pomalidomide exhibits potent cytotoxicity with IC50 values in the low nanomolar range (TNF-α inhibition IC50 = 13 nM) [1]. The intermediate intrinsic activity of Thalidomide-O-COOH positions it favorably as a PROTAC building block: it possesses sufficient CRBN binding to enable target recruitment yet lacks the dominant intrinsic pharmacology that could obscure interpretation of PROTAC-mediated degradation effects .

PROTAC cytotoxicity HEK293 intrinsic activity E3 ligase ligand

Optimal Procurement Scenarios for Thalidomide-O-COOH (CAS 1061605-21-7): When This CRBN Ligand Building Block Delivers Superior Value in PROTAC Development


High-Concentration PROTAC Synthesis Requiring Minimal DMSO Carryover into Aqueous Reaction Media

Research teams synthesizing PROTACs via amide coupling between Thalidomide-O-COOH and amine-terminated linkers benefit from the compound's high DMSO solubility (66 mg/mL, 198.63 mM), which enables preparation of concentrated stock solutions with reduced organic solvent volume . This is particularly advantageous for aqueous-compatible conjugation protocols where DMSO carryover must be minimized to prevent precipitation of hydrophobic intermediates or interference with subsequent biological assays .

Long-Term PROTAC Library Construction Campaigns Requiring Multi-Year Compound Availability Without Batch Variability

Laboratories engaged in multi-year PROTAC optimization programs—particularly those building focused libraries of CRBN-recruiting degraders targeting diverse protein classes—should prioritize Thalidomide-O-COOH procurement given its validated 36-month lyophilized powder stability at -20┬░C [1]. This extended shelf life eliminates the need for frequent reordering and reduces experimental variability introduced by batch-to-batch differences, a critical consideration when establishing structure-degradation relationships across large PROTAC series [1].

Kinase-Targeting PROTAC Development Where Off-Target Selectivity Is Critical for Target Validation Studies

Investigators developing PROTACs targeting kinases for target validation studies should select Thalidomide-O-COOH as their CRBN ligand building block based on demonstrated kinase selectivity profiles of resulting PROTACs, which show >10-fold selectivity for AURORA-A over related kinases (AURORA-B, PLK1, CDK1, EGFR) and negligible activity in normal human fibroblasts (EC50 > 20 μM) . This selectivity window reduces the risk of off-target degradation confounding phenotypic readouts, a key consideration when using PROTACs as chemical biology tools for deconvoluting kinase signaling pathways .

PROTAC Development Requiring Clear Distinction Between CRBN Ligand Pharmacology and Degrader-Mediated Effects

Research programs investigating the therapeutic potential of PROTAC-mediated protein degradation benefit from Thalidomide-O-COOH's intermediate intrinsic cytotoxicity profile (IC50 = 830 nM in HEK293 cells) relative to the more potent pomalidomide (TNF-α IC50 = 13 nM) and less potent thalidomide (>20 μM) . This balanced activity profile ensures that the CRBN ligand building block itself does not dominate the pharmacological readout of the assembled PROTAC, enabling clearer attribution of observed cellular effects to target protein degradation rather than direct immunomodulatory activity of the CRBN ligand .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-O-COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.